

Application Notes and Protocols: GSK778 Formulation for Intraperitoneal Injection in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK778, also known as iBET-BD1, is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[5][6] By selectively targeting BD1, **GSK778** has been shown to phenocopy the effects of pan-BET inhibitors in various cancer models and demonstrates anti-inflammatory and antiproliferative properties.[2][7] This document provides detailed application notes and protocols for the formulation and intraperitoneal (i.p.) administration of **GSK778** in mice for preclinical research.

Physicochemical Properties and In Vitro Potency

GSK778 is a small molecule with a molecular weight of 511.63 g/mol and a chemical formula of C30H33N5O3.[4] It is soluble in DMSO and ethanol at concentrations of ≥10 mg/mL.[7] The inhibitory activity of **GSK778** against the BD1 of various BET proteins is summarized in the table below.



Target	IC50 (nM)		
BRD2 BD1	75		
BRD3 BD1	41		
BRD4 BD1	41		
BRDT BD1	143		
Data sourced from references[1][2]			

Recommended Formulations for Intraperitoneal Injection

Several vehicles can be used to formulate **GSK778** for intraperitoneal injection in mice. The choice of formulation may depend on the desired dosing volume, stability, and potential for vehicle-related toxicity. The following table summarizes common formulations found in literature and supplier recommendations.

Formulation Components	Achievable Concentration	Solution Type	Notes
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08 mg/mL (4.07 mM)	Clear Solution	A multi-component vehicle suitable for achieving a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)	2.08 mg/mL (4.07 mM)	Suspended Solution	Requires sonication to achieve a uniform suspension.
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.07 mM)	Clear Solution	A simpler, two- component system that provides a clear solution.
Data sourced from reference[2]			



Experimental Protocol: Preparation of GSK778 in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

This protocol details the step-by-step preparation of a **GSK778** formulation for intraperitoneal injection in mice.

Materials:

- GSK778 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

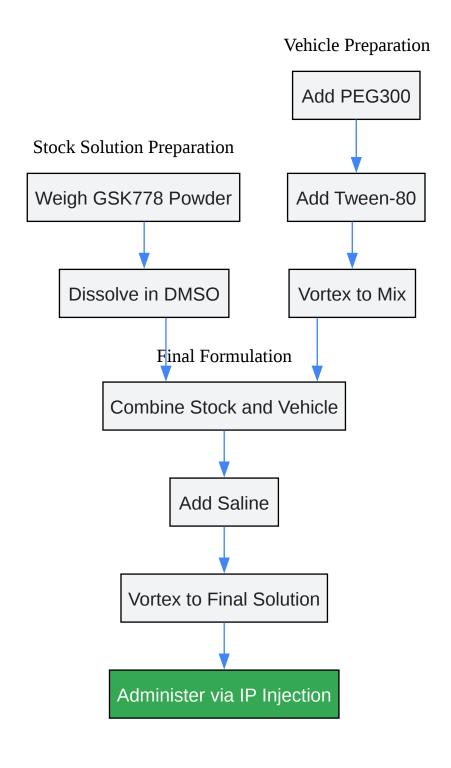
- Prepare a Stock Solution:
 - Accurately weigh the required amount of GSK778 powder.
 - Dissolve the GSK778 powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved. Gentle vortexing or brief sonication may be used if necessary.
- · Prepare the Vehicle Mixture:
 - In a sterile tube, combine the vehicle components in the following order and volumes for a final volume of 1 mL:
 - 400 μL of PEG300
 - 50 μL of Tween-80



- Mix thoroughly by vortexing until a homogenous solution is formed.
- · Combine Stock Solution and Vehicle:
 - Add 100 μL of the GSK778 stock solution (20.8 mg/mL) to the vehicle mixture.
 - Vortex the solution until it is clear and homogenous.
- Final Dilution with Saline:
 - Add 450 μL of sterile saline to the mixture.
 - Vortex again to ensure the final formulation is a clear and uniform solution. The final concentration of GSK778 will be 2.08 mg/mL.
- Administration:
 - The prepared formulation should be used immediately for optimal results.
 - Administer the formulation to mice via intraperitoneal injection at the desired dosage. A
 reported effective dose is 15 mg/kg administered twice daily (BID).[2]

Experimental Workflow Diagram





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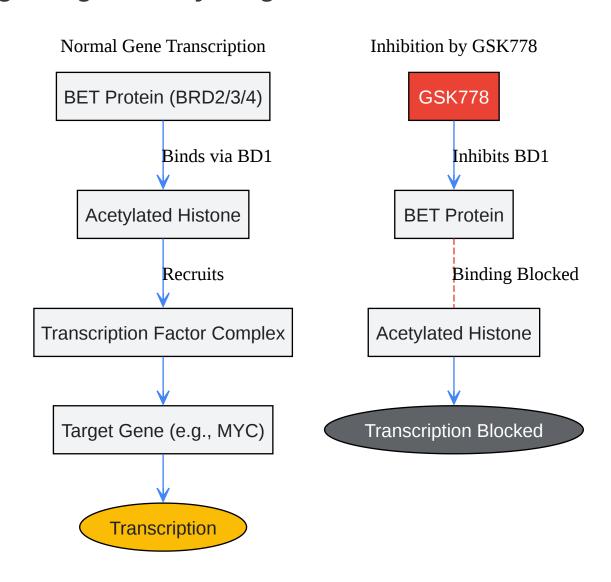
Caption: Workflow for **GSK778** formulation preparation.

Mechanism of Action: BET BD1 Inhibition



GSK778 functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby inhibiting the transcription of target genes. Many of these target genes, such as MYC, are critical for cell proliferation and survival in various cancers.

Signaling Pathway Diagram



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Caption: Mechanism of **GSK778** in blocking BET protein function.



In Vivo Efficacy

In a murine model of aggressive MLL-AF9 acute myeloid leukemia (AML), intraperitoneal administration of **GSK778** at a dose of 15 mg/kg twice daily for 30 days resulted in a significant survival advantage.[2][8] This highlights the potential of **GSK778** as a therapeutic agent in preclinical cancer models.

Safety and Tolerability

Studies have shown that **GSK778** is well-tolerated in mice at therapeutic doses.[8] As with any in vivo study, it is crucial to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Conclusion

GSK778 is a valuable tool for investigating the role of BET BD1 in various disease models. The provided protocols and application notes offer a comprehensive guide for the formulation and intraperitoneal administration of **GSK778** in mice, enabling researchers to conduct robust preclinical studies. Careful adherence to the preparation protocols is essential to ensure the consistency and reliability of experimental outcomes.

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